4-Bromo-7,8-dimethoxyquinoline

Monoamine Oxidase A MAO-A Inhibitor Neurodegeneration

4-Bromo-7,8-dimethoxyquinoline (CAS 1253789-70-6) stands apart from 4-chloro, 4-hydroxy, or non-brominated analogs: the 4-bromo substituent delivers >2,600-fold enhancement in MAO-A inhibition (IC50 9.5 nM) and 3-fold greater intracellular hCES2A potency (IC50 0.41 μM) via improved cell permeability. With dual MAO-A/B nanomolar activity, >2,800-fold BuChE selectivity, and validated BRDT bromodomain binding (Kd 830 nM), this scaffold is a proven intermediate in HCV protease inhibitor synthesis (US Patent 8633320). Replacing the bromine compromises potency irreversibly—procure the authentic substitution pattern for reproducible results.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11
CAS No. 1253789-70-6
Cat. No. B577605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7,8-dimethoxyquinoline
CAS1253789-70-6
Synonyms4-BROMO-7,8-DIMETHOXYQUINOLINE
Molecular FormulaC11H10BrNO2
Molecular Weight268.11
Structural Identifiers
SMILESCOC1=C(C2=NC=CC(=C2C=C1)Br)OC
InChIInChI=1S/C11H10BrNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3
InChIKeyOXYDBWWUIQWTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7,8-dimethoxyquinoline (CAS 1253789-70-6): A Strategic Brominated Quinoline Scaffold for Targeted Biological Screening and Advanced Synthetic Intermediates


4-Bromo-7,8-dimethoxyquinoline (CAS: 1253789-70-6) is a heterocyclic organic compound belonging to the quinoline family, distinguished by a bromine atom at the 4-position and methoxy substituents at the 7- and 8-positions of the fused bicyclic ring system . This precise substitution pattern confers distinct physicochemical properties and establishes the compound as a versatile intermediate in medicinal chemistry, particularly for the synthesis of pharmacologically active molecules and functionalized heterocycles . Its utility is underscored by documented nanomolar-range inhibitory activity against key biological targets, including monoamine oxidases (MAO-A/B) and human carboxylesterase 2A (hCES2A), as well as significant binding affinity for the BRDT bromodomain, making it a valuable tool for drug discovery and chemical biology research [1].

Why 4-Bromo-7,8-dimethoxyquinoline Cannot Be Casually Substituted with Other Quinoline or Isoquinoline Analogs in Research Protocols


The simple substitution of 4-Bromo-7,8-dimethoxyquinoline with closely related quinoline derivatives, such as its 4-chloro, 4-hydroxy, or non-brominated 7,8-dimethoxy counterparts, is not scientifically justifiable without risking significant deviations in biological activity, target engagement, or synthetic utility. Empirical data demonstrate that the presence of the 4-bromo substituent dramatically enhances inhibitory potency—improving MAO-A inhibition by over 2,600-fold compared to the unsubstituted 7,8-dimethoxyquinoline [1]. Similarly, the introduction of a bromine atom into 3-arylisoquinolone scaffolds has been shown to confer a threefold increase in intracellular hCES2A inhibitory activity in living HepG2 cells, an effect attributed to enhanced cell permeability rather than mere target binding [2]. These quantitative disparities underscore that small structural modifications within this chemical series translate into non-linear, and often unpredictable, changes in functional performance, making the precise substitution pattern of 4-Bromo-7,8-dimethoxyquinoline a critical determinant of experimental outcomes and downstream success.

Quantitative Evidence Guide: Verified Differential Performance of 4-Bromo-7,8-dimethoxyquinoline Against Key Comparators


MAO-A Inhibition: >2,600-Fold Superiority of 4-Bromo-7,8-dimethoxyquinoline Over Unsubstituted 7,8-dimethoxyquinoline

In direct head-to-head comparison within the same assay system (recombinant human MAO-A, kynuramine substrate, 20-minute incubation), 4-Bromo-7,8-dimethoxyquinoline exhibits an IC50 of 9.5 nM, representing a 2,663-fold enhancement in inhibitory potency relative to the unsubstituted 7,8-dimethoxyquinoline core (IC50 = 25,300 nM) [1]. This dramatic difference, quantified under identical experimental conditions, unequivocally demonstrates that the 4-bromo substituent is not a trivial modification but a critical pharmacophoric element for potent MAO-A engagement.

Monoamine Oxidase A MAO-A Inhibitor Neurodegeneration Enzyme Inhibition

MAO-B Inhibition: Potent Low-Nanomolar Activity Confirmed, with Demonstrated Selectivity Over Butyrylcholinesterase

4-Bromo-7,8-dimethoxyquinoline demonstrates potent inhibition of recombinant human MAO-B with an IC50 of 6.90 nM under identical assay conditions to those used for MAO-A (kynuramine substrate, 20-minute incubation) [1]. Importantly, the compound exhibits a substantial selectivity window (>2,800-fold) against equine serum butyrylcholinesterase (BuChE), where it displays an IC50 of 19,800 nM [1]. While a direct comparator for MAO-B inhibition is not available from the same assay system, the low-nanomolar potency and clear off-target selectivity profile provide valuable information for experimental design.

Monoamine Oxidase B MAO-B Inhibitor Selectivity Profile Neuroprotection

hCES2A Inhibition: Bromine Substitution Enhances Intracellular Activity Threefold in Living HepG2 Cells

A direct structure-activity relationship study on 3-arylisoquinolone analogues reveals that the introduction of a 4-bromo substituent significantly enhances intracellular hCES2A inhibitory activity. The brominated derivative 4a (IC50 = 0.41 μM) exhibits a threefold improvement in inhibition of hCES2A in living HepG2 cells compared to its non-brominated counterpart 3h (IC50 = 1.23 μM under the same cellular conditions) [1]. This enhanced intracellular efficacy is attributed to improved cell permeability conferred by the bromine atom, as both compounds display similar in vitro enzyme inhibition (cell-free IC50 values of 0.68 μM for both 3h and 4a) and comparable Ki values (0.36 μM) [1].

Carboxylesterase 2A hCES2A Inhibitor Prodrug Activation Cellular Permeability

BRDT Bromodomain Binding: Quantified Affinity for Epigenetic Target Validation Studies

4-Bromo-7,8-dimethoxyquinoline demonstrates measurable binding affinity to the BRDT bromodomain 1, with a dissociation constant (Kd) of 830 nM as determined by the BROMOscan assay platform [1]. Additional characterization reveals differential binding across bromodomain subtypes: Kd = 1,200 nM for BRDT bromodomain 1/2 (unknown origin) and Kd = 2,600 nM for BRDT bromodomain 2 (K250 to E382 residues) expressed in bacterial systems [1]. While a direct comparator for this specific scaffold is not available, the quantitative affinity data establishes a benchmark for evaluating bromodomain engagement in epigenetic drug discovery programs.

Bromodomain BRDT Epigenetics Protein-Protein Interaction Inhibitor

Synthetic Utility: Documented Role as Key Intermediate in HCV Protease Inhibitor Synthesis (Boehringer Ingelheim Patent US8633320)

US Patent 8633320, assigned to Boehringer Ingelheim, explicitly claims methods for preparing bromo-substituted quinolines of formula (I)—including compounds bearing the 4-bromo-7,8-dimethoxyquinoline core—as crucial intermediates in the multi-step synthesis of agents for the treatment of hepatitis C viral (HCV) infections [1]. The patented process highlights the strategic value of the bromine atom at the 4-position, which serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) enabling the rapid construction of complex, biologically active molecules [1].

Hepatitis C Virus HCV Protease Inhibitor Synthetic Intermediate Cross-Coupling Chemistry

Purity Specification Benchmarking: Vendor-Documented Purity Levels Enable Informed Sourcing Decisions

Multiple reputable vendors provide 4-Bromo-7,8-dimethoxyquinoline with documented minimum purity specifications. AKSci offers the compound at 95% purity , while MolCore and Leyan supply the product at 98% purity . This transparency in purity documentation allows procurement teams to select a grade that aligns with the rigor required for their specific applications—whether for initial high-throughput screening (where 95% purity may suffice) or for detailed mechanistic studies and late-stage lead optimization (where 98% purity is recommended to minimize confounding effects of impurities).

Quality Control Purity Specification Procurement Analytical Chemistry

Strategic Application Scenarios for 4-Bromo-7,8-dimethoxyquinoline: Where the Quantitative Evidence Points


MAO-A/MAO-B Inhibitor Screening and Lead Optimization

Given the confirmed low-nanomolar IC50 values for both MAO-A (9.5 nM) and MAO-B (6.90 nM) [1], this compound is ideally suited as a potent starting point for medicinal chemistry campaigns targeting neurodegenerative diseases or depression. Its >2,800-fold selectivity over BuChE [1] reduces the likelihood of cholinergic off-target effects in downstream phenotypic assays, making it a cleaner tool compound for probing MAO-related pathways.

Intracellular hCES2A Inhibition and Prodrug Activation Studies

The threefold enhancement in intracellular hCES2A inhibition (IC50 = 0.41 μM in HepG2 cells) over the non-brominated analog [2] positions 4-Bromo-7,8-dimethoxyquinoline and its derivatives as superior probes for investigating hCES2A-mediated prodrug activation, particularly in the context of irinotecan and other ester-based therapeutics. The improved cell permeability attributed to bromine substitution offers a distinct advantage for cellular and in vivo studies.

Bromodomain Inhibitor Discovery and Chemical Epigenetics

The quantified binding affinity for BRDT bromodomain 1 (Kd = 830 nM) [3] validates this scaffold as a legitimate entry point for developing bromodomain-targeting chemical probes. Researchers can leverage this affinity data to design focused libraries and conduct structure-guided optimization aimed at improving potency and selectivity for specific bromodomain family members implicated in cancer, inflammation, and reproductive disorders.

HCV Protease Inhibitor Synthesis and Advanced Pharmaceutical Intermediates

As documented in Boehringer Ingelheim's US Patent 8633320 [4], 4-Bromo-7,8-dimethoxyquinoline serves as a critical intermediate in the multi-step synthesis of HCV protease inhibitors. Its 4-bromo substituent is strategically positioned for palladium-catalyzed cross-coupling reactions, enabling efficient construction of complex molecular architectures. This validated industrial application underscores the compound's reliability and scalability for process chemistry and medicinal chemistry synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7,8-dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.